molecular formula C19H29NO5 B14041023 methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate

methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate

Cat. No.: B14041023
M. Wt: 351.4 g/mol
InChI Key: NQDULTJQWXDQGJ-KNVGNIICSA-N
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Description

Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical reactions and have applications in pharmaceuticals, agrochemicals, and materials science. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used in organic synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The protected amine is then esterified with methyl chloroformate in the presence of a base to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the methyl group.

    Reduction: Reduction reactions may target the ester or amine functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In general, the Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The ester functionality can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but lacks the Boc protecting group.

    Ethyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate is unique due to its specific combination of functional groups, which allows for selective reactions and applications in various fields.

Properties

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[4-[(2S)-2-methylbutoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C19H29NO5/c1-7-13(2)12-24-15-10-8-14(9-11-15)16(17(21)23-6)20-18(22)25-19(3,4)5/h8-11,13,16H,7,12H2,1-6H3,(H,20,22)/t13-,16?/m0/s1

InChI Key

NQDULTJQWXDQGJ-KNVGNIICSA-N

Isomeric SMILES

CC[C@H](C)COC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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